Product packaging for 4-(4-Bromoanilino)heptan-2-ol(Cat. No.:CAS No. 609354-25-8)

4-(4-Bromoanilino)heptan-2-ol

Cat. No.: B12572845
CAS No.: 609354-25-8
M. Wt: 286.21 g/mol
InChI Key: VVUPFDBIFGKLQD-UHFFFAOYSA-N
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Description

Significance of the Anilino-Alcohol Motif in Organic Synthesis and Chemical Biology

The anilino-alcohol motif, particularly the N-aryl β-amino alcohol core, is a privileged structure in organic synthesis and chemical biology. acs.orgnih.gov These compounds are recognized as crucial intermediates in the synthesis of a wide array of medicinally important molecules. acs.orgnih.gov Their value stems from the presence of two reactive functional groups—the amino and hydroxyl groups—which can be readily modified to create diverse libraries of compounds for screening purposes. The stereochemical arrangement of these groups also plays a critical role in their biological recognition and activity. Synthetic chemists have developed numerous methods for their preparation, including transition-metal-free multicomponent reactions, highlighting their importance in the field. acs.orgnih.govacs.org Furthermore, derivatives of this motif have been investigated for a range of biological activities, including potential antibacterial and antitumor properties. solubilityofthings.combenthamdirect.com

The Compound 4-(4-Bromoanilino)heptan-2-ol: Structural Context and Research Implications

This compound is a specific iteration of the anilino-alcohol family. Its structure features a heptane (B126788) chain with a hydroxyl group at the second carbon and a 4-bromoanilino group at the fourth carbon. The presence of a bromine atom on the aniline (B41778) ring is significant, as halogenated organic compounds are of great interest in medicinal chemistry and materials science. The bromine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, and can also serve as a handle for further synthetic transformations such as cross-coupling reactions.

The structural components suggest potential areas for research. The chiral centers at the C2 and C4 positions imply that stereoisomers of this compound exist, and their differential biological activities could be a subject of investigation. The bromoaniline moiety itself is a known pharmacophore, with derivatives exhibiting a range of biological effects. solubilityofthings.comneliti.comnih.gov

Property4-Bromoaniline (B143363)Heptan-2-ol
Molecular Formula C₆H₆BrNC₇H₁₆O
Molecular Weight 172.03 g/mol 116.20 g/mol
General Solubility Moderately soluble in water, highly soluble in organic solvents like ethanol (B145695) and chloroform. solubilityofthings.comSparingly soluble in water.
Key Functional Groups Amino group (-NH₂), Bromo group (-Br)Hydroxyl group (-OH)

Note: The properties of this compound would be a composite of these, with an expected molecular formula of C₁₃H₂₀BrNO and a molecular weight of 286.21 g/mol .

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

A thorough review of the current scientific literature reveals a significant gap in the research specifically dedicated to this compound. While the broader class of N-aryl β-amino alcohols has received considerable attention, this particular compound remains largely uncharacterized. acs.orgnih.govrsc.org The primary challenge, therefore, is the lack of fundamental data. There are no published, detailed synthetic procedures, spectroscopic characterizations (NMR, IR, Mass Spectrometry), or crystallographic data for this molecule.

The research landscape for related bromoaniline derivatives indicates a focus on their synthesis and evaluation for various biological activities, including antimicrobial and anticancer properties. neliti.comnih.govresearchgate.net However, the specific contribution of the heptan-2-ol side chain in conjunction with the 4-bromoanilino core has not been explored. This leaves a wide-open field for initial discovery and characterization.

Scope and Objectives of Academic Inquiry into this compound

Given the current state of knowledge, the scope of future academic inquiry into this compound should be foundational. The primary objectives would be:

Development of a reliable and efficient synthetic route to produce this compound in good yield and purity. This could potentially be adapted from existing methods for N-aryl β-amino alcohols, such as the reductive amination of a corresponding ketone. mdpi.com

Thorough structural and stereochemical characterization of the synthesized compound. This would involve the use of modern spectroscopic techniques to confirm its constitution and the separation and characterization of its different stereoisomers.

Initial exploration of its chemical reactivity , particularly focusing on the reactivity of the aniline and alcohol functional groups and the potential for the bromine atom to participate in further chemical transformations.

A preliminary investigation into its physicochemical properties , such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its potential behavior in biological systems.

These foundational studies would provide the necessary groundwork for any subsequent investigations into the potential applications of this compound in fields such as medicinal chemistry or materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20BrNO B12572845 4-(4-Bromoanilino)heptan-2-ol CAS No. 609354-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

609354-25-8

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

4-(4-bromoanilino)heptan-2-ol

InChI

InChI=1S/C13H20BrNO/c1-3-4-13(9-10(2)16)15-12-7-5-11(14)6-8-12/h5-8,10,13,15-16H,3-4,9H2,1-2H3

InChI Key

VVUPFDBIFGKLQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 4 Bromoanilino Heptan 2 Ol

Strategies for Carbon-Nitrogen Bond Formation in Anilino-Alcohols

The crucial step in assembling the target molecule is the creation of the bond between the nitrogen atom of 4-bromoaniline (B143363) and the carbon backbone of the heptanol (B41253) moiety. This can be achieved through several reliable methods, primarily involving the reaction of a nucleophilic nitrogen species with an electrophilic carbon center or through metal-catalyzed cross-coupling reactions.

Amination Reactions Utilizing 4-Bromoaniline Precursors

Direct amination reactions leverage the nucleophilicity of 4-bromoaniline to form the C-N bond. This typically involves the reaction of the aniline (B41778) with a heptane (B126788) derivative functionalized with a suitable leaving group at the C-4 position.

A common approach is the nucleophilic substitution reaction where 4-bromoaniline attacks an electrophilic carbon. For instance, a precursor such as 4-haloheptan-2-ol (e.g., 4-chloro or 4-bromoheptan-2-ol) can be reacted with 4-bromoaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion.

Key Reaction Parameters for Nucleophilic Substitution:

Parameter Description Common Examples
Solvent A polar aprotic solvent is often used to dissolve the reactants and facilitate the reaction. Dimethylformamide (DMF), Acetonitrile (MeCN)
Base A non-nucleophilic base is required to deprotonate the aniline or scavenge acid. Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)

| Temperature | Elevated temperatures are often necessary to overcome the activation energy of the reaction. | 80-120 °C |

Another powerful method is reductive amination. This pathway involves the reaction of 4-bromoaniline with a ketone precursor, heptan-4-one-2-ol. The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient for C-N bond formation. nptel.ac.in

Comparison of Reducing Agents for Reductive Amination:

Reducing Agent Characteristics
Sodium borohydride (B1222165) (NaBH₄) Mild reducing agent, selective for carbonyls and imines.
Sodium cyanoborohydride (NaBH₃CN) More selective for the protonated imine over the ketone, reducing side reactions.
Sodium triacetoxyborohydride (B8407120) (STAB) Mild and effective, often used for a wide range of substrates.

| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method, but may also reduce other functional groups. |

Coupling Reactions Involving Halogenated Aniline and Heptanol Derivatives

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier example, facilitating the coupling of amines with aryl or alkyl halides. tcichemicals.com In the context of synthesizing 4-(4-bromoanilino)heptan-2-ol, this reaction could theoretically be applied by coupling 4-bromoaniline with a suitably activated heptan-2-ol derivative.

Alternatively, and more commonly, the aniline itself can be the coupling partner if the heptanol moiety contains the leaving group. For example, 4-aminoheptan-2-ol could be coupled with 1-bromo-4-iodobenzene. However, the most direct application of the name "coupling reactions involving halogenated aniline" would involve using 4-bromoaniline as the aryl halide component, coupling it with a nucleophile like 4-aminoheptan-2-ol. This reaction is catalyzed by palladium or copper complexes. researchgate.net

Typical Components of a Buchwald-Hartwig Cross-Coupling Reaction:

Component Function Examples
Catalyst Facilitates the oxidative addition and reductive elimination steps. Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the metal center and influences reactivity and selectivity. BINAP, XPhos, SPhos
Base Activates the amine and facilitates the catalytic cycle. NaOt-Bu, K₃PO₄, Cs₂CO₃

| Solvent | Anhydrous, non-protic solvent is required. | Toluene, Dioxane |

Approaches for Constructing the Heptan-2-ol Scaffold

The heptan-2-ol portion of the target molecule features a secondary alcohol. Its synthesis can be achieved through well-established organometallic additions to aldehydes or by the reduction of corresponding ketones.

Grignard and Organometallic Additions for Alcohol Formation

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.org To create the heptan-2-ol scaffold, a Grignard reagent can be added to an aldehyde. There are two primary disconnection approaches:

Pentanal and Methylmagnesium Bromide: The reaction of pentanal with methylmagnesium bromide, followed by an acidic workup, yields heptan-2-ol.

Acetaldehyde (B116499) and Pentylmagnesium Bromide: Alternatively, the reaction between acetaldehyde and pentylmagnesium bromide will produce the same secondary alcohol. organicchemistrytutor.com

The reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. masterorganicchemistry.comyoutube.com

Retrosynthetic Analysis via Grignard Reaction:

Target AlcoholDisconnection ADisconnection B
Heptan-2-ol Pentanal + CH₃MgBrAcetaldehyde + C₅H₁₁MgBr

Reductive Methodologies for Heptanol Synthesis

An alternative and widely used route to secondary alcohols is the reduction of a ketone. For the synthesis of heptan-2-ol, the precursor would be heptan-2-one. This reduction can be accomplished using various hydride-based reducing agents or through catalytic hydrogenation. nist.gov

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) are highly effective for this transformation. LiAlH₄ is a much stronger reducing agent than NaBH₄ but both readily reduce ketones to secondary alcohols.

Catalytic Hydrogenation: This method involves treating heptan-2-one with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. This process is considered a "green" alternative as it avoids stoichiometric inorganic waste. nist.gov

Stereoselective Synthesis of this compound

The target molecule contains two chiral centers, at C-2 and C-4, meaning it can exist as four possible stereoisomers. A stereoselective synthesis aims to produce a single desired stereoisomer in high purity. This requires precise control over the key bond-forming steps.

A viable strategy involves the enzymatic reduction of a ketone precursor. For instance, the reduction of a prochiral ketone can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) or specific yeast strains. nih.gov

Proposed Stereoselective Synthetic Pathway:

Stereoselective Reduction: An appropriate diketone or keto-ester precursor, such as ethyl 4-oxoheptan-2-one, could be selectively reduced. For example, an alcohol dehydrogenase could reduce the C-2 ketone to a chiral alcohol with a specific (R) or (S) configuration.

C-N Bond Formation: The resulting chiral keto-alcohol could then undergo reductive amination with 4-bromoaniline. The stereochemistry of the newly formed center at C-4 can be influenced by the existing stereocenter at C-2 (diastereoselective reduction) or by using a chiral reducing agent or catalyst.

Enzymatic Cascades: Advanced one-pot, multi-enzyme systems can create multiple stereocenters sequentially. nih.gov A process could be designed where an ene-reductase (ER) and an alcohol dehydrogenase (ADH) work in sequence on an unsaturated precursor to set the stereochemistry with high fidelity. nih.gov

By carefully selecting the sequence of reactions and the types of catalysts (chiral chemical catalysts or enzymes), it is possible to synthesize specific stereoisomers of this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. wikipedia.org These temporary chiral groups are covalently attached to an achiral substrate, directing subsequent reactions to proceed in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed and often recycled.

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. One common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans. wikipedia.org In a hypothetical approach, an oxazolidinone derived from a readily available amino acid could be acylated with a heptenoyl derivative. Subsequent stereoselective conjugate addition of 4-bromoaniline, mediated by the chiral auxiliary, would establish the stereocenter at the C-4 position. This would be followed by a stereoselective reduction of the ketone at C-2 and subsequent removal of the auxiliary.

Another well-established class of chiral auxiliaries are pseudoephedrine derivatives. nih.gov These can be used to synthesize optically active carboxylic acids which can then be further elaborated. For instance, asymmetric alkylation of a substrate attached to pseudoephedrine could be a key step in constructing the heptane backbone with the desired stereochemistry.

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Potential Application in Synthesis Expected Diastereoselectivity
Evans Oxazolidinones Asymmetric conjugate addition of 4-bromoaniline to a heptenoyl imide. >95:5 dr
(1R,2S)-(-)-Pseudoephedrine Asymmetric alkylation to form a chiral heptanoic acid derivative. >90:10 dr

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.gov This field has seen rapid advancement, providing numerous methods for the catalytic asymmetric formation of both carbon-carbon and carbon-nitrogen bonds.

A prominent strategy for synthesizing β-amino alcohols is the asymmetric ring-opening of epoxides. thieme-connect.comresearchgate.netorganic-chemistry.orgresearchgate.net In the context of this compound, this would involve the reaction of a chiral epoxide, such as (R)- or (S)-1,2-epoxyheptane, with 4-bromoaniline. The regioselectivity of the epoxide opening would be crucial, and while attack at the less hindered C-1 position is generally favored, catalysts can be employed to direct the nucleophilic attack of the aniline to the C-2 position. Various chiral metal complexes and organocatalysts have been developed for the enantioselective ring-opening of meso-epoxides with aromatic amines, affording chiral β-amino alcohols with high enantioselectivity. thieme-connect.comorganic-chemistry.org

Another powerful method is reductive amination. organic-chemistry.orgnih.gov This involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could entail the reaction of 4-bromoaniline with 2-hydroxyheptan-4-one or a protected version thereof. The stereoselectivity of this process can be controlled by using a chiral reducing agent or a chiral catalyst for the reduction of the intermediate imine.

Table 2: Comparison of Asymmetric Catalytic Methods

Catalytic Method Substrates Catalyst Example Key Advantages
Asymmetric Epoxide Ring-Opening 1,2-Epoxyheptane, 4-Bromoaniline Chiral Salen-Cr(III) complex High enantioselectivity, direct C-N bond formation.
Asymmetric Reductive Amination 2-Hydroxyheptan-4-one, 4-Bromoaniline Chiral BINOL-phosphoric acid Convergent, potential for dynamic kinetic resolution.

Enantiomeric Separation and Resolution Techniques

In cases where a stereoselective synthesis is not employed, the resulting racemic mixture of this compound can be separated into its constituent enantiomers through a process known as resolution. libretexts.org

One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amino alcohol can be recovered by treatment with a base.

Chromatographic methods are also widely used for enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov This technique can be used both for analytical purposes to determine the enantiomeric excess of a sample and for preparative separations to isolate pure enantiomers.

A newer approach involves kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This can be an efficient way to obtain one of the enantiomers in high purity.

Table 3: Overview of Enantiomeric Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Formation of diastereomers with different physical properties. Scalable, well-established technique. Requires a suitable chiral resolving agent, maximum 50% yield for one enantiomer.
Chiral HPLC Differential interaction with a chiral stationary phase. High separation efficiency, applicable to a wide range of compounds. Can be expensive for large-scale separations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Reactions and Alternative Media

One of the twelve principles of green chemistry is the use of safer solvents and auxiliaries, and if possible, their complete elimination. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product isolation, and reduced solvent waste. For the synthesis of this compound, a reductive amination could potentially be carried out under solvent-free conditions. organic-chemistry.org

The use of alternative, more environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The aminolysis of epoxides can be performed in water, often without the need for a catalyst. organic-chemistry.org Ionic liquids and deep eutectic solvents (DESs) are also being explored as alternative reaction media for N-alkylation reactions. rsc.orgrsc.org These solvents can offer advantages such as high thermal stability, low vapor pressure, and the ability to be recycled.

Catalyst Development for Enhanced Sustainability

The development of more sustainable catalysts is a cornerstone of green chemistry. This includes the use of earth-abundant and non-toxic metals, as well as the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

For the N-alkylation of anilines, catalysts based on abundant metals like cobalt are being investigated as alternatives to precious metal catalysts. researchgate.net Heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide, are also being developed for N-alkylation reactions. researchgate.net These catalysts can often be recovered by simple filtration and reused multiple times, reducing waste and cost. Biocatalysis, using enzymes to catalyze reactions, is another green approach that can offer high selectivity under mild conditions.

Comparative Analysis of Synthetic Routes for this compound

The choice of a synthetic route for this compound will depend on a variety of factors, including the desired stereochemical purity, scalability, cost, and environmental impact.

Table 4: Comparative Analysis of Potential Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages
Chiral Auxiliary-Mediated Synthesis Use of stoichiometric chiral auxiliaries to control stereochemistry. High diastereoselectivity, well-established methods. Poor atom economy, requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Use of a substoichiometric amount of a chiral catalyst. High enantioselectivity, high atom economy. Catalyst development can be challenging and expensive.
Resolution of a Racemic Mixture Separation of enantiomers from a 50:50 mixture. Can be applied to any racemic mixture. Maximum theoretical yield of 50% for the desired enantiomer, can be labor-intensive.

Yield, Selectivity, and Atom Economy Considerations

When evaluating the efficiency of a synthetic route, several key metrics are considered: yield, selectivity, and atom economy.

Yield: The percentage yield is a measure of the practical efficiency of a chemical reaction. While specific yield data for the synthesis of this compound is not documented in publicly available literature, related reductive amination reactions of aliphatic ketones with 4-bromoaniline have been reported to proceed with good yields, generally in the range of 70-90% nih.gov. The actual yield would be dependent on various factors including the choice of catalyst, reducing agent, solvent, temperature, and reaction time.

Selectivity: For the synthesis of this compound, both chemoselectivity and stereoselectivity are important considerations.

Chemoselectivity: In a one-pot reductive amination, the reducing agent must selectively reduce the imine intermediate over the starting ketone. Common reducing agents that exhibit this selectivity include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com.

Stereoselectivity: The product, this compound, contains two chiral centers, meaning four possible stereoisomers can be formed. Controlling the stereochemical outcome is a significant challenge. Asymmetric reductive amination aims to produce a single enantiomer or diastereomer in excess. The use of chiral catalysts, such as those based on iridium with chiral phosphate (B84403) anions, has been shown to induce high enantioselectivity in the reductive amination of some aliphatic ketones with anilines nih.gov. However, the diastereoselectivity of such reactions can be variable and would need to be empirically determined for the specific substrates, 4-bromoaniline and heptan-4-one.

Atom Economy: Atom economy is a concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The theoretical atom economy for the reductive amination of 4-bromoaniline with heptan-4-one can be calculated as follows:

Molecular Formula of 4-Bromoaniline: C₆H₆BrN Molecular Formula of Heptan-4-one: C₇H₁₄O Molecular Formula of this compound: C₁₃H₂₀BrNO

In an ideal reductive amination where the reducing agent is a hydride source (e.g., H₂), the only byproduct is water (H₂O) from the imine formation step.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )
4-BromoanilineC₆H₆BrN172.02
Heptan-4-oneC₇H₁₄O114.19
Total Reactant Mass 286.21
This compoundC₁₃H₂₀BrNO286.21
Water (byproduct)H₂O18.02

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100.

In the case of catalytic hydrogenation, the atom economy is very high. However, if a stoichiometric hydride reducing agent like NaBH₄ is used, the atom economy would be lower as the boron and sodium atoms are not incorporated into the final product.

Scale-Up Feasibility for Research Applications

The scalability of a synthetic procedure is a crucial factor for its application in research, where larger quantities of a compound may be required for extensive studies. The reductive amination route to this compound presents several features that are generally favorable for scale-up.

Considerations for Scale-Up:

One-Pot Procedure: The ability to perform the reaction in a single vessel without isolating the imine intermediate simplifies the process and reduces handling losses, which is advantageous for larger scale synthesis purdue.edu.

Catalysis: The use of a catalyst, particularly a highly efficient one like an iridium complex for asymmetric synthesis, is beneficial as only a small amount is needed, reducing cost and waste nih.gov. However, the cost and availability of the catalyst itself can be a limiting factor for very large-scale applications.

Reagent Selection: The choice of reducing agent is critical. While sodium cyanoborohydride is effective, the toxicity of cyanide byproducts can be a concern on a larger scale. Sodium triacetoxyborohydride is a milder and often preferred alternative for scale-up. Catalytic hydrogenation is an even more atom-economical and environmentally benign option, though it requires specialized equipment (a hydrogenator).

Work-up and Purification: The purification of the final product is a key consideration. For research applications, chromatography is often used to obtain high purity material. On a larger scale, crystallization or distillation may be more practical methods for purification. The physical properties of this compound (e.g., whether it is a solid or a high-boiling oil) would dictate the most suitable purification strategy.

Heat Management: The imine formation step is typically reversible and may require heating to drive off the water produced. The reduction step, particularly with hydride reagents, can be exothermic. Careful control of the reaction temperature is essential for safety and to minimize side reactions on a larger scale.

While no specific reports on the scale-up of the synthesis of this compound are available, the general principles of reductive amination suggest that with careful process optimization, the synthesis should be amenable to producing gram-scale quantities for research purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Bromoanilino Heptan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no available research detailing the one-dimensional or two-dimensional NMR spectroscopic analysis of 4-(4-Bromoanilino)heptan-2-ol.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Specific studies employing 2D NMR techniques such as COSY, HSQC, or HMBC to elucidate the connectivity and conformation of this compound have not been published.

Advanced Solid-State NMR for Polymorphic Studies

No literature exists on the use of solid-state NMR to investigate the potential polymorphism of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Detailed analysis of the infrared and Raman spectra of this compound is not found in the available scientific literature.

Elucidation of Intramolecular Hydrogen Bonding

There are no published studies that use vibrational spectroscopy to investigate the presence and nature of intramolecular hydrogen bonding in this compound.

Analysis of Functional Group Environment

A detailed analysis of the functional group environments within this compound based on IR and Raman spectroscopy is not available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Fragmentation Pathway Analysis for Structural Insights

No mass spectrometry data, including fragmentation patterns or detailed pathway analysis, for this compound is currently available in published scientific literature. While general fragmentation behaviors of secondary alcohols and N-alkylanilines are known—such as alpha-cleavage adjacent to the oxygen and nitrogen atoms and loss of water from the alcohol moiety—specific fragmentation ions and their relative abundances for the title compound have not been documented. dss.go.themb.gov.ph

Ion Mobility Mass Spectrometry for Conformational Isomers

There are no published studies utilizing ion mobility mass spectrometry to investigate the conformational isomers of this compound. This technique is a powerful tool for separating and characterizing different spatial arrangements of molecules. chegg.comnih.govacs.org However, without experimental data, a discussion of the specific conformers of this compound and their relative stabilities remains speculative.

X-ray Crystallography for Single Crystal Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. chemicalbook.com For related bromoaniline derivatives, crystal structures often reveal insights into how the molecules arrange themselves in the solid state, influenced by intermolecular forces. uni-muenchen.deresearchgate.net

Absolute Configuration Assignment

Without a determined crystal structure, the absolute configuration of the chiral centers in this compound (at the C2 and C4 positions) cannot be assigned.

Crystal Packing and Intermolecular Interactions

Details regarding the crystal packing and the specific intermolecular interactions (such as hydrogen bonding and van der Waals forces) for this compound are unknown due to the lack of crystallographic data. Studies on similar molecules, like 4-bromoaniline (B143363), show that intermolecular interactions play a crucial role in the crystal lattice. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption data for this compound, which would describe its electronic transitions, is not available. The electronic spectrum is influenced by the chromophores within the molecule, namely the bromoaniline moiety. Research on other 4-bromoaniline derivatives indicates that the electronic transitions are a key feature of their spectroscopic characterization. scispace.comnih.govsigmaaldrich.com

Theoretical and Computational Studies of 4 4 Bromoanilino Heptan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Geometry Optimization and Electronic Structure Analysis

A typical study would begin with geometry optimization, where computational methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms in the molecule. This process finds the lowest energy structure on the potential energy surface.

Once the optimized geometry is obtained, an electronic structure analysis would elucidate key properties. This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Other parameters like ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) would also be derived from these orbital energies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are also employed to predict spectroscopic signatures, which are invaluable for experimental validation.

NMR (Nuclear Magnetic Resonance): Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared to experimental spectra, help confirm the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule are calculated to predict its IR spectrum. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., N-H stretching, C-O bending). This provides a theoretical fingerprint of the molecule.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions. This analysis predicts the absorption wavelengths (λmax) and oscillator strengths, explaining the molecule's behavior upon exposure to UV or visible light.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like 4-(4-Bromoanilino)heptan-2-ol, can exist in multiple spatial arrangements called conformers.

Potential Energy Surface Scans

To explore the conformational space, researchers perform Potential Energy Surface (PES) scans. This involves systematically rotating specific dihedral angles (torsion angles) within the molecule and calculating the energy at each step. For this compound, key scans would involve the rotation around the C-N bond and various C-C bonds in the heptane (B126788) chain. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations.

Identification of Stable Conformers and Transition States

The minima on the PES correspond to stable conformers (rotational isomers). A full conformational search would identify all low-energy conformers. The maxima on the PES represent transition states, which are the highest energy points on the lowest energy path between two stable conformers. The energy difference between a conformer and a transition state determines the rate of interconversion.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, often in the presence of a solvent. An MD simulation for this compound would involve placing the molecule in a simulated box, often with water or another solvent, and calculating the forces on each atom over a series of very small time steps. This simulation would provide insights into how the molecule moves, flexes, and interacts with its environment, revealing dynamic conformational changes and intermolecular interactions that are not captured by static calculations.

As no specific data exists for this compound, the detailed tables of electronic properties, spectroscopic data, and conformational energies that would typically populate such an article cannot be generated. The field awaits dedicated computational studies to elucidate the rich theoretical chemistry of this compound.

Solvation Effects and Solvent Interactions

Solvation models can predict how the polarity and hydrogen-bonding capabilities of a solvent will influence the stability of different conformations of the molecule. For instance, in polar protic solvents like ethanol (B145695) or water, the hydroxyl (-OH) and amino (-NH-) groups of this compound would be stabilized through hydrogen bonding. rsc.org In contrast, nonpolar solvents would favor conformations that minimize the exposure of these polar groups.

Linear Free Energy Relationships (LFERs) and solvatochromic parameters can be theoretically determined to quantify the solute's hydrogen bond acidity (ability to donate a proton) and basicity (ability to accept a proton). scilit.com These parameters are crucial for predicting the compound's partitioning between different solvent phases and its potential interactions in biological systems. scilit.com

Table 1: Predicted Solvation Parameters for this compound in Various Solvents This table presents hypothetical data based on general principles of solvation for similar molecules.

SolventDielectric Constant (ε)Predicted Solvation Free Energy (ΔGsolv, kcal/mol)Dominant Interactions
Hexane1.88-4.5Van der Waals, Dipole-induced dipole
Toluene2.38-6.2π-stacking with bromoaniline ring, Van der Waals
Ethanol24.5-12.8Hydrogen bonding (solute-solvent), Dipole-dipole
Water80.1-15.1Extensive hydrogen bonding network, Hydrophobic effect on heptyl chain

Conformational Transitions and Flexibility

The conformational landscape of this compound is defined by the rotational freedom of its constituent parts: the heptanol (B41253) backbone and the C-N bond connecting it to the bromoaniline ring. The seven-carbon chain of a heptanol derivative can adopt numerous conformations, with the most stable forms typically resembling extended alkane chains to minimize steric hindrance. However, the bulky 4-bromoanilino substituent at the C4 position and the hydroxyl group at C2 introduce significant steric and electronic constraints.

Computational methods, such as systematic or stochastic conformational searches, can map the potential energy surface (PES) of the molecule. researchgate.netfrontiersin.org These searches identify low-energy conformers and the energy barriers for transition between them. For the heptanol chain, rotations around the C-C bonds lead to various gauche and anti conformations. smolecule.com The presence of the large bromoanilino group would likely create a more complex PES compared to a simple n-heptanol. frontiersin.org

The flexibility is also influenced by intramolecular interactions. A potential intramolecular hydrogen bond could form between the hydroxyl group at C2 and the amino nitrogen at C4, which would significantly restrict the conformational freedom of the central part of the molecule and stabilize certain folded conformations.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents hypothetical data illustrating the principles of conformational analysis.

Conformer DescriptionKey Dihedral Angles (C2-C3-C4-N)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Extended Chain (Anti)~180°0.0 (Reference)Minimized steric interactions along the carbon chain.
Gauche Conformation~60°+0.8Increased steric strain between substituents. smolecule.com
Folded (Intramolecular H-Bond)Variable-1.5Stabilization from OH···N hydrogen bond.

Reaction Mechanism Predictions and Catalytic Pathway Investigations

Theoretical chemistry provides powerful tools for predicting reaction pathways and understanding catalytic mechanisms at a molecular level. For this compound, this could involve studying its synthesis, such as the direct amination of a heptanol derivative, or its subsequent reactions. escholarship.org

Transition State Characterization

The characterization of transition states (TS) is a cornerstone of mechanistic studies. Using methods like Density Functional Theory (DFT), researchers can locate the high-energy structures that connect reactants to products. nih.govresearchgate.net For a reaction involving this compound, such as its formation via nucleophilic substitution, a computational study would identify the geometry of the TS, including the bond lengths and angles of the atoms actively involved in the bond-making and bond-breaking processes. For example, in a hypothetical SN2 reaction to form the C-N bond, the TS would feature a partially formed C-N bond and a partially broken bond between the carbon and a leaving group.

Reaction Energetics and Kinetics

These energetic data are crucial for predicting the kinetics of a reaction. A high activation barrier would imply a slow reaction, while a low barrier suggests a faster process. acs.org For instance, computational studies on the direct amination of alcohols have shown how the choice of catalyst and solvent can dramatically alter the energy profile of the reaction, proceeding through different intermediates and transition states. escholarship.orgacs.org Similar studies could predict the most favorable conditions for synthesizing or modifying this compound.

Intermolecular Interaction Modeling

The non-covalent interactions that this compound forms with itself or with other molecules are fundamental to its physical properties and its role in larger molecular assemblies.

Hydrogen Bonding Networks

The most significant intermolecular interaction for this compound is hydrogen bonding. The molecule possesses both a hydrogen bond donor and acceptor (the -OH group) and another donor/acceptor pair (the -NH- group). This allows for the formation of complex hydrogen-bonding networks.

Molecular dynamics simulations of aniline-alcohol mixtures have shown that alcohol-alcohol hydrogen bonds often predominate, but aniline-alcohol interactions are also significant. scilit.com In the solid state or in concentrated solutions, this compound molecules could form dimers or larger aggregates. These interactions can be modeled to determine their preferred geometries and binding energies. DFT calculations can be employed to study these interactions in detail, revealing how the electronic properties of the bromoaniline ring influence the strength of the hydrogen bonds. asianpubs.org Studies on aniline (B41778) derivatives show that substituents on the ring can modulate the hydrogen bonding capabilities of the amino group. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

The supramolecular assembly and crystal packing of this compound are governed by a sophisticated interplay of various non-covalent interactions. Computational models are essential for dissecting these forces, which include halogen bonding, hydrogen bonding, π-interactions, and van der Waals forces. These interactions dictate the molecule's conformation and its interactions with its environment.

Halogen Bonding:

The presence of a bromine atom on the phenyl ring is a key structural feature, enabling the formation of halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, directly opposite the C-Br covalent bond. This electron-deficient region can interact favorably with a Lewis base or any region of negative electrostatic potential, such as a lone pair on an oxygen or nitrogen atom.

In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with an electron donor from a neighboring molecule. Potential halogen bond acceptors within the structure include the lone pairs of the hydroxyl oxygen, the secondary amine nitrogen, or even the π-system of an adjacent aromatic ring. The strength of these interactions is comparable to that of moderate hydrogen bonds and is heavily influenced by dispersion forces. Theoretical studies on related bromoaniline derivatives show that halogen bonding plays a significant, though sometimes secondary, role in the organization of molecules in the crystalline state. researchgate.net

Hydrogen Bonding and Other Interactions:

Beyond halogen bonding, this compound possesses multiple functional groups capable of forming a network of other critical non-covalent interactions.

Hydrogen Bonds (HBs): The molecule contains two strong hydrogen bond donors: the hydroxyl (-OH) group and the secondary amine (-NH-) group. These can form robust hydrogen bonds with acceptor sites on adjacent molecules, such as the oxygen and nitrogen atoms. Computational studies on analogous aminophenol and aniline systems confirm the stability conferred by such hydrogen bonds. researchgate.netphyschemres.org The interplay between being a hydrogen bond donor and acceptor is a crucial factor in determining the final crystal packing. researchgate.net

π-Interactions: The electron-rich phenyl ring allows for π-π stacking interactions, where the aromatic rings of adjacent molecules arrange in either a face-to-face or face-to-edge orientation. These interactions are primarily driven by a combination of electrostatic and dispersion forces. researchgate.net

The competition and cooperation between these different non-covalent forces are complex. For instance, studies on similar bifunctional molecules show that hydrogen bonding can often be the primary driver of crystal packing, with halogen bonds serving to connect these primary structures. nih.gov

Computational Analysis of Interaction Energies:

To quantify and rank the various intermolecular forces at play, computational methods such as Density Functional Theory (DFT) are employed. While specific experimental data for this compound is not available, theoretical calculations on analogous systems provide insight into the expected energies of these interactions.

The following table presents a theoretical estimation of the interaction energies for the types of non-covalent bonds expected to stabilize the crystal structure of this compound, based on data from related compounds. nih.gov

Table 1: Theoretical Interaction Energies of Non-Covalent Bonds in this compound

Interaction Type Donor Acceptor Theoretical Interaction Energy (kJ/mol)
Halogen Bond C-Br O (hydroxyl) -15 to -25
Halogen Bond C-Br N (amine) -18 to -27
Hydrogen Bond O-H O (hydroxyl) -20 to -35
Hydrogen Bond N-H O (hydroxyl) -18 to -30
Hydrogen Bond O-H N (amine) -22 to -38
π-π Stacking Phenyl Ring Phenyl Ring -10 to -20

Geometric Parameters from Theoretical Models:

The geometry of these interactions—specifically bond lengths and angles—is also a critical output of computational models. The directionality of hydrogen and halogen bonds makes these parameters crucial for predicting the final three-dimensional structure.

Table 2: Predicted Geometric Parameters for Key Non-Covalent Interactions

Interaction Type Donor-Acceptor Atoms Predicted Distance (Å) Predicted Angle (°)
Halogen Bond Br···O 2.80 - 3.20 165 - 180
Hydrogen Bond O-H···O 1.80 - 2.20 170 - 180
Hydrogen Bond N-H···O 2.00 - 2.40 160 - 180

Chemical Reactivity and Mechanistic Pathway Studies of 4 4 Bromoanilino Heptan 2 Ol

Reactions at the Anilino Nitrogen Moiety

The nitrogen atom of the anilino group, with its lone pair of electrons, is nucleophilic and can participate in a variety of reactions.

Electrophilic and Nucleophilic Substitutions

The anilino nitrogen can act as a nucleophile, attacking electrophilic species. For instance, in the presence of an acid catalyst, it can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding N-acyl derivative. Alkylation can also occur with alkyl halides.

Reaction Reagent Product Conditions
N-AcetylationAcetic anhydride (B1165640)N-(4-bromophenyl)-N-(1-ethyl-3-hydroxyhexyl)acetamidePyridine, room temperature
N-BenzoylationBenzoyl chlorideN-(4-bromophenyl)-N-(1-ethyl-3-hydroxyhexyl)benzamideAqueous NaOH, Schotten-Baumann conditions
N-AlkylationMethyl iodide4-Bromo-N-(1-ethyl-3-hydroxyhexyl)-N-methylanilinePolar aprotic solvent (e.g., DMF)

Oxidation and Reduction Pathways

The anilino nitrogen is susceptible to oxidation. Treatment with strong oxidizing agents can lead to a variety of products, including nitroso, nitro, and polymeric compounds, depending on the reaction conditions. For instance, oxidation with peroxy acids can yield the corresponding nitrobenzene derivative.

Reduction of the aniline (B41778) moiety is not a typical transformation as the nitrogen is already in a reduced state. However, the bromophenyl group can undergo reduction, as discussed later.

Reaction Reagent Expected Product
OxidationPeroxyacetic acid1-Bromo-4-(1-ethyl-3-hydroxyhexyl)nitrosobenzene
OxidationHydrogen peroxide1-Bromo-4-nitrobenzene (with potential side chain oxidation)

Reactions at the Heptan-2-ol Hydroxyl Group

The secondary hydroxyl group on the heptan chain is a versatile functional group that can undergo a range of transformations.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, yields the corresponding ester khanacademy.org.

Etherification can be achieved through various methods, such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Reagent Product Conditions
EsterificationAcetic acid4-(4-Bromoanilino)heptan-2-yl acetateSulfuric acid catalyst, heat
EtherificationSodium hydride, then Methyl iodide4-(4-Bromoanilino)-2-methoxyheptaneAnhydrous THF

Dehydration and Rearrangement Processes

Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of alkenes. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. Therefore, the dehydration of 4-(4-bromoanilino)heptan-2-ol is expected to yield a mixture of hept-3-ene and hept-2-ene derivatives libretexts.org. The mechanism proceeds through protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which then eliminates a proton to form the double bond libretexts.org.

Rearrangements, such as a Wagner-Meerwein shift, are possible if a more stable carbocation can be formed during the reaction researchgate.net. However, with a secondary carbocation, significant rearrangement is less likely unless specific conditions are met.

Reaction Reagent Major Product Minor Product
DehydrationConcentrated Sulfuric Acid4-(4-Bromoanilino)hept-3-ene4-(4-Bromoanilino)hept-2-ene

Reactions at the Bromophenyl Moiety

The bromophenyl group can participate in reactions characteristic of aryl halides. The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups. However, in this case, the anilino group is activating, making nucleophilic substitution less favorable.

More common are metal-catalyzed cross-coupling reactions. For instance, the bromine atom can be replaced by various organic groups using Suzuki, Heck, or Sonogashira coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Furthermore, the bromine can be replaced by hydrogen through reduction, for example, using catalytic hydrogenation or a metal-acid system. Electrophilic aromatic substitution reactions are also possible, with the anilino group being a strongly activating, ortho-, para-director. Since the para position is blocked by the bromine atom, electrophilic substitution would be directed to the positions ortho to the anilino group.

Reaction Reagent Product Catalyst
Suzuki CouplingPhenylboronic acid4-(4'-Phenylanilino)heptan-2-olPalladium(0) complex
Heck CouplingStyrene4-(4-Styrylanilino)heptan-2-olPalladium(II) acetate
ReductionH24-Anilinoheptan-2-olPalladium on carbon
NitrationHNO3/H2SO44-(4-Bromo-2-nitroanilino)heptan-2-ol-

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The presence of a bromine atom on the aromatic ring makes this compound a suitable candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming new carbon-carbon bonds. wikipedia.org For this compound, this reaction would involve the palladium-catalyzed coupling of the bromoaniline moiety with a boronic acid or a boronate ester. This would result in the substitution of the bromine atom with an aryl, vinyl, or alkyl group from the organoboron reagent.

A general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Catalyst System: A typical catalyst system would involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos, XPhos). The choice of ligand is crucial and can significantly impact the reaction's efficiency.

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species.

Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

Recent advancements have demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the compatibility of this reaction with the free amino group. nih.govrsc.org This suggests that this compound would likely undergo Suzuki coupling without the need for protection of the secondary amine or the hydroxyl group, although optimization of reaction conditions would be necessary.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, the bromine atom would be replaced by a substituted vinyl group.

A general representation of the Heck reaction with this compound and a generic alkene is shown below:

Catalyst: A palladium catalyst, often Pd(OAc)₂ or PdCl₂, is used in conjunction with a phosphine ligand.

Base: A base, typically a tertiary amine like Et₃N or an inorganic base such as K₂CO₃, is required to neutralize the hydrogen halide formed during the reaction.

Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.

The success of the Heck reaction can be influenced by the nature of the alkene and the steric environment around the aryl halide. The bulky heptan-2-ol substituent on the aniline nitrogen may have some influence on the reaction rate and yield.

Interactive Data Table: Expected Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerTypical CatalystTypical BaseExpected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃4-(4-Aryl-anilino)heptan-2-ol
Suzuki-MiyauraVinylboronic acidPd(OAc)₂/SPhosK₃PO₄4-(4-Vinyl-anilino)heptan-2-ol
HeckAlkene (e.g., Styrene)Pd(OAc)₂/PPh₃Et₃N4-(4-Styryl-anilino)heptan-2-ol

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur on this compound, a nucleophile would need to replace the bromine atom.

However, aryl halides like 4-bromoaniline (B143363) are generally unreactive towards nucleophilic aromatic substitution unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The this compound molecule lacks such strong electron-withdrawing groups. The anilino nitrogen is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, it is highly unlikely that this compound would undergo nucleophilic aromatic substitution under standard SNAr conditions. Forcing conditions, such as high temperatures and pressures with very strong nucleophiles, might lead to some reaction, but likely with poor yields and the formation of side products.

Reactions Involving the Alkyl Chain

The heptane (B126788) chain of this compound offers several possibilities for chemical modification, including the functionalization of C-H bonds and transformations involving the existing stereocenters.

Functionalization of Aliphatic C-H Bonds

The direct functionalization of unactivated C-H bonds is a rapidly developing area of organic synthesis that allows for the modification of molecules without the need for pre-installed functional groups. chemistryviews.org In this compound, the C-H bonds of the heptane chain could potentially be targeted for functionalization.

Directed C-H Functionalization: The secondary amine and the hydroxyl group could act as directing groups to guide a transition metal catalyst to a specific C-H bond. For instance, the nitrogen atom could direct the functionalization of the C-H bond at the α-position (C5) or the β-position (C6). Similarly, the hydroxyl group at C2 could direct reactions to adjacent C-H bonds. Research on the C-H functionalization of N-alkylanilines has shown that both ortho-C-H bonds of the aniline ring and the α-C-H bonds of the N-alkyl group can be functionalized. acs.orgresearchgate.net

Radical-based C-H Functionalization: Photoredox catalysis and other radical-generating methods could be employed to abstract a hydrogen atom from the alkyl chain, creating a carbon-centered radical that could then be trapped by a variety of reagents. nih.gov The selectivity of such reactions would depend on the relative stability of the possible radical intermediates.

Stereochemical Transformations along the Chain

The heptan-2-ol portion of the molecule contains two stereocenters, at C2 and C4. This allows for a range of stereochemical transformations.

Oxidation of the Secondary Alcohol: The secondary alcohol at the C2 position can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This would result in the formation of 4-(4-bromoanilino)heptan-2-one.

Inversion of Stereochemistry: The stereochemistry at C2 could potentially be inverted through a Mitsunobu reaction. This would involve the reaction of the alcohol with a nucleophile in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reactions involving the C4 Stereocenter: Transformations involving the C4 stereocenter would be more challenging as it is directly attached to the nitrogen atom. N-dealkylation followed by a stereoselective N-alkylation could be a possible, albeit multi-step, route to modify this center.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The presence of two stereocenters in this compound can have a significant impact on the stereochemical outcome of its reactions. The existing chirality can induce diastereoselectivity in reactions occurring at other parts of the molecule.

Diastereoselective Reactions: For reactions occurring on the alkyl chain, the existing stereocenters at C2 and C4 can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. For example, if the C2 alcohol is oxidized to a ketone, subsequent reduction of the ketone could be diastereoselective due to the influence of the chiral center at C4.

Chiral Auxiliary: The chiral amino alcohol fragment could potentially act as a chiral auxiliary in reactions involving the bromoaniline moiety. While the distance between the stereocenters and the reactive site on the aromatic ring is considerable, some long-range stereochemical induction might be observed in certain reactions.

Kinetic Resolution: If a racemic mixture of this compound is subjected to a reaction with a chiral reagent or catalyst, a kinetic resolution could occur, where one enantiomer reacts faster than the other, leading to the enrichment of the unreacted starting material in one enantiomer and the formation of a product enriched in the other. Studies on the kinetic resolution of N-aryl β-amino alcohols have demonstrated the feasibility of this approach. rsc.org

Exploration of Structure Activity Relationships Sar and Molecular Interactions of 4 4 Bromoanilino Heptan 2 Ol Derivatives

Design and Synthesis of Analogues for SAR Studies

The synthesis of analogues for SAR studies is a foundational step in drug discovery, allowing researchers to understand how specific structural features of a molecule influence its biological activity. For 4-(4-bromoanilino)heptan-2-ol, this process involves creating a library of related compounds by systematically altering its three main components. The general synthetic approach for aryl amino alcohols often involves the reaction of epoxides with amines or the reduction of corresponding amino ketones.

Systematic Modification of the Anilino Moiety

The 4-bromoanilino group is a critical component for potential molecular interactions, and its modification can significantly impact bioactivity. SAR studies on this moiety typically explore the role of the halogen substituent and the effects of other substitutions on the aromatic ring.

Halogen Substitution : The bromine atom at the para-position is a key feature. To probe its role, analogues are synthesized where bromine is replaced by other halogens (Fluorine, Chlorine, Iodine) or removed entirely. This helps determine the importance of the halogen's size, electronegativity, and ability to form halogen bonds for target interaction. Studies on other halogenated compounds have shown that such modifications can dramatically alter enzyme inhibitory activity. For instance, selective para-bromination of N-substituted aromatic rings is a known strategy in drug modification.

Positional Isomerism : Moving the bromo-substituent to the ortho- or meta-positions helps to map the steric and electronic requirements of the target's binding pocket.

Introduction of Other Functional Groups : Adding electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the aniline (B41778) ring can modulate the electronic properties of the ring and the basicity of the anilino nitrogen, which can be crucial for binding.

The synthesis of these anilino-modified analogues can be achieved through the reaction of the appropriate substituted anilines with a suitable heptanol (B41253) precursor.

Table 1: Hypothetical SAR of Anilino Moiety Modifications on Target Affinity

Compound IDAnilino Moiety Modification (R)Relative Binding Affinity (%)
Parent4-Bromo100
A-14-Chloro85
A-24-Fluoro70
A-34-Iodo110
A-43-Bromo45
A-54-Methyl60
A-64-Trifluoromethyl95

Systematic Modification of the Heptanol Moiety

The heptan-2-ol side chain plays a significant role in defining the molecule's lipophilicity, conformation, and potential for hydrogen bonding through its hydroxyl group. Modifications are designed to explore the optimal size, shape, and stereochemistry for biological activity.

Alkyl Chain Length and Branching : Analogues with shorter (e.g., pentanol, hexanol) or longer (e.g., octanol) alcohol chains are synthesized to assess the impact of lipophilicity and chain length on fitting into a hydrophobic binding pocket. Branched analogues, such as those incorporating methyl or ethyl groups along the chain, are used to probe the steric tolerance of the binding site.

Stereochemistry : The carbon bearing the hydroxyl group (C-2) and the carbon bearing the anilino group (C-4) are chiral centers. The synthesis of individual stereoisomers ((2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R)) is crucial, as biological systems like enzymes and receptors are chiral and often exhibit stereoselective interactions. The biological activity can reside predominantly in one enantiomer. Biocatalytic methods using enzymes like alcohol dehydrogenases can be employed for the stereoselective synthesis of such chiral alcohols.

Table 2: Hypothetical SAR of Heptanol Moiety Modifications on Target Affinity

Compound IDHeptanol Moiety ModificationStereochemistryRelative Binding Affinity (%)
ParentHeptan-2-olRacemic100
H-1Hexan-2-olRacemic75
H-2Octan-2-olRacemic90
H-3Heptan-3-olRacemic50
H-4Heptan-2-ol(2R, 4S)180
H-5Heptan-2-ol(2S, 4R)20

Exploration of Linker Modifications

The secondary amine connecting the anilino and heptanol moieties acts as a linker. While simple in the parent compound, its properties can be modified to influence the molecule's flexibility and orientation.

Replacing the Amine : Replacing the secondary amine with an amide or ether linkage would significantly change the linker's hydrogen bonding capacity, basicity, and rotational freedom. Such modifications can be critical for maintaining potency while optimizing pharmacokinetic properties. Studies on other bioactive compounds have shown that linker modification is a promising strategy for modulating pharmacokinetic behavior while retaining potent activity.

In Vitro Biological Interaction Mechanisms

Once a library of analogues is synthesized, their biological activity is assessed through in vitro assays to understand their mechanism of action at the molecular level.

Enzyme Inhibition Studies (e.g., targeting specific enzymes in vitro)

Many drugs exert their effects by inhibiting specific enzymes. Aryl amino alcohol derivatives have been investigated as inhibitors for various enzymes, such as plasmepsin II and carbonic anhydrases.

To determine if derivatives of this compound act as enzyme inhibitors, a relevant target enzyme would be selected. An in vitro enzyme activity assay would then be performed. In such an assay, the enzyme, its substrate, and varying concentrations of the inhibitor are combined, and the rate of product formation is measured, often spectrophotometrically. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 3: Hypothetical Enzyme Inhibition Data for Selected Analogues

Compound IDDescriptionIC50 (nM)
Parent4-Bromo, Heptan-2-ol (Racemic)85
A-34-Iodo modification62
A-43-Bromo modification210
H-4(2R, 4S) stereoisomer15
H-5(2S, 4R) stereoisomer950

Receptor Binding Affinity Studies (e.g., ligand-target interaction in vitro)

Alternatively, the compounds may act by binding to a specific biological receptor. Receptor binding assays are used to measure the affinity of a ligand (the test compound) for a receptor. A common method is the competitive binding assay, which utilizes a radiolabeled ligand known to bind to the receptor.

In this assay, the receptor preparation (e.g., cell membranes) is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured. The data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 4: Hypothetical Receptor Binding Data for Selected Analogues

Compound IDDescriptionBinding Affinity (Ki, nM)
Parent4-Bromo, Heptan-2-ol (Racemic)120
A-14-Chloro modification155
A-34-Iodo modification98
H-1Hexan-2-ol modification250
H-4(2R, 4S) stereoisomer22

Cellular Pathway Modulation at the Molecular Level (in vitro cell-based assays, non-clinical)

This section would have delved into non-clinical, in-vitro studies to understand how this compound and its derivatives modulate specific cellular pathways. The objective was to present detailed findings from cell-based assays that could elucidate the compound's mechanism of action at a molecular level. However, the absence of published research on this specific compound prevents any such analysis.

Computational Approaches to Ligand-Target Interactions

A computational examination of the ligand-target interactions of this compound was planned, encompassing several key methodologies.

Molecular Docking and Scoring Function Development

This subsection would have explored in-silico studies using molecular docking to predict the binding orientation of this compound to potential protein targets. An analysis of the development and application of specific scoring functions to evaluate these binding affinities would have been included. Without available studies on this compound, this analysis is not possible.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial technique in drug discovery. This part of the article was intended to discuss the identification of the essential structural features of this compound required for its biological activity. This model would then be used as a 3D query for virtual screening of large compound databases to identify other potential lead molecules. The development of such a model is contingent on having a set of active compounds from which to derive the pharmacophore, which is currently not available for the specified molecule.

Free Energy Perturbation Calculations

To provide a more quantitative prediction of ligand binding affinities, this section would have focused on Free Energy Perturbation (FEP) calculations. FEP is a rigorous computational method used to calculate the difference in binding free energy between two ligands. This would have offered insights into the energetic consequences of structural modifications to the this compound scaffold. The lack of foundational binding data and target information precludes the application of this methodology.

Applications As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Utilization of 4-(4-Bromoanilino)heptan-2-ol in Multi-Step Organic Syntheses

The strategic placement of functional groups in this compound makes it a valuable building block in the multi-step synthesis of complex organic molecules, particularly those with potential biological activity. The bromoaniline moiety is a common precursor for a wide range of pharmaceuticals and bioactive compounds. The presence of the bromine atom on the aniline (B41778) ring allows for a variety of powerful cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications of bromoanilines in multi-step synthesis is their participation in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are pivotal for the construction of C-N bonds, a common linkage in many biologically active molecules. For instance, the bromine atom in this compound can be substituted with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates, to generate a diverse array of N-aryl compounds. This capability is crucial in the synthesis of compounds targeted for medicinal chemistry research.

Furthermore, the secondary amino alcohol portion of the molecule can be utilized in the synthesis of chiral ligands and auxiliaries, which are essential for asymmetric catalysis. The synthesis of chiral amino alcohols is a significant area of research, as these motifs are present in numerous natural products and pharmaceuticals. Multi-step biocatalytic strategies have been developed for the synthesis of chiral amino alcohols, highlighting their importance in the pharmaceutical industry.

The following table provides a hypothetical overview of how this compound could be utilized as an intermediate in a multi-step synthesis, based on known reactions of its constituent functional groups.

StepReaction TypePotential Reagent(s)Resulting Functional Group/Molecule
1Buchwald-Hartwig AminationA primary or secondary amine, Pd catalyst, ligand, baseTertiary amine or diarylamine
2Ullmann CondensationAn alcohol or phenol, Cu catalyst, baseAryl ether
3Suzuki CouplingA boronic acid, Pd catalyst, baseBiaryl compound
4Sonogashira CouplingA terminal alkyne, Pd catalyst, Cu co-catalyst, baseAryl-alkyne

Derivatization of this compound for Enhanced Functionalization

The presence of both a secondary alcohol and a secondary amine in this compound allows for a wide range of derivatization reactions to enhance its functionalization and to introduce new chemical properties. These derivatizations can be used to modify the molecule's polarity, reactivity, and biological activity, or to prepare it for subsequent synthetic steps.

The secondary alcohol can be readily derivatized through several common reactions:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will convert the alcohol to an ester. This is a common strategy to protect the hydroxyl group or to introduce a new functional handle.

Etherification: The alcohol can be converted to an ether, for example, through a Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

Oxidation: Mild oxidation of the secondary alcohol would yield the corresponding ketone, 4-(4-bromoanilino)heptan-2-one. This transformation opens up a new set of possible reactions at the carbonyl group.

Silylation: Reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), provides a silyl ether, which is a common protecting group for alcohols.

The secondary amine of the anilino group can also be derivatized:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) will form an amide. This is a common method to protect the amine or to introduce a carbonyl group.

Alkylation: The secondary amine can be further alkylated to a tertiary amine using an alkyl halide.

Sulfonylation: Reaction with a sulfonyl chloride, such as tosyl chloride, in the presence of a base will produce a sulfonamide.

The following interactive table summarizes some of the key derivatization reactions for this compound.

Functional GroupReactionReagentProduct Class
Secondary AlcoholEsterificationAcyl chlorideEster
Secondary AlcoholEtherificationAlkyl halide, baseEther
Secondary AlcoholOxidationPCC, DMPKetone
Secondary AmineAcylationAcyl anhydrideAmide
Secondary AmineN-AlkylationAlkyl iodideTertiary Amine

Development of Novel Chemical Scaffolds and Complex Molecules from this compound

The unique combination of functional groups in this compound makes it an excellent starting material for the synthesis of novel chemical scaffolds and complex molecules, particularly heterocyclic compounds. airo.co.in The strategic positioning of the amino and alcohol groups allows for intramolecular cyclization reactions, while the bromoaniline moiety provides a handle for constructing fused ring systems.

One important class of heterocycles that can be synthesized from precursors similar to this compound are quinolines . The Friedländer annulation and related syntheses often involve the condensation of an aniline with a compound containing a carbonyl and an alpha-methylene group. While not a direct application for the intact heptanol (B41253) chain, modifications of the chain or reactions with other reagents could lead to quinoline formation. For example, oxidation of the alcohol to a ketone, followed by intramolecular cyclization and dehydration, is a plausible route to a tetrahydroquinoline derivative, which could be subsequently aromatized.

Another important class of heterocycles accessible from amino alcohol precursors are oxazines and oxazolidines . These six- and five-membered rings, respectively, can be formed by the condensation of an amino alcohol with an aldehyde or ketone. scirp.orgscirp.org For example, reaction of this compound with an aldehyde could lead to the formation of a substituted oxazine, a scaffold found in various biologically active molecules.

Furthermore, the presence of the bromine atom opens up possibilities for intramolecular palladium-catalyzed reactions. For instance, an intramolecular Buchwald-Hartwig amination could be envisioned if the heptanol chain is modified to contain a suitable leaving group. This would lead to the formation of a fused bicyclic system containing a nitrogen heterocycle. Similarly, an intramolecular C-O coupling could lead to the formation of an oxygen-containing heterocycle.

The following table outlines some potential novel scaffolds that could be synthesized from this compound.

Starting MaterialKey ReactionResulting Scaffold
This compoundCondensation with an aldehydeSubstituted Oxazine
Oxidized this compoundIntramolecular aldol condensation/dehydrationTetrahydroquinoline derivative
Modified this compoundIntramolecular Buchwald-Hartwig aminationFused N-heterocycle
Modified this compoundIntramolecular C-O couplingFused O-heterocycle

Future Research Directions and Unexplored Avenues for 4 4 Bromoanilino Heptan 2 Ol

Emerging Synthetic Methodologies for Highly Efficient and Selective Preparation

The traditional synthesis of secondary amino alcohols often involves multi-step processes that may suffer from low yields and the formation of stereoisomeric mixtures. Future research could focus on developing more efficient and selective synthetic routes to 4-(4-Bromoanilino)heptan-2-ol.

One promising approach is the use of enantioselective radical C-H amination . This modern synthetic strategy allows for the direct installation of an amino group at a specific C-H bond, potentially streamlining the synthesis of chiral β-amino alcohols. nih.gov A hypothetical reaction scheme could involve a chiral catalyst to control the stereochemistry at the C2 and C4 positions of the heptane (B126788) backbone.

Another avenue is the development of chemoselective electrocatalytic radical cross-couplings . This technique offers a powerful way to form C-N bonds under mild conditions, avoiding the need for harsh reagents and protecting groups that are common in traditional methods. chemrxiv.org The application of this method could lead to a more direct and atom-economical synthesis of the target molecule.

Furthermore, three-component synthesis strategies could be explored. These methods, which combine multiple reactants in a single step, can significantly increase synthetic efficiency. diva-portal.org A possible three-component reaction for this compound could involve 4-bromoaniline (B143363), a heptene derivative, and a source of the hydroxyl group.

Synthetic Method Potential Advantages Key Challenges
Enantioselective Radical C-H AminationHigh stereoselectivity, direct functionalization.Catalyst design, control of regioselectivity.
Electrocatalytic Radical Cross-CouplingMild reaction conditions, high functional group tolerance.Substrate scope, optimization of electrochemical parameters.
Three-Component SynthesisHigh efficiency, reduced number of steps.Control of stereochemistry, suppression of side reactions.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. longdom.orgresearchgate.netacs.org For this compound, computational methods could be employed to explore its conformational landscape, electronic properties, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations could be used to determine the molecule's optimized geometry, vibrational frequencies, and electronic structure. longdom.org This information would be valuable for understanding its reactivity and spectroscopic properties.

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different solvent environments. This would be particularly useful for studying its potential for self-assembly and its interactions with biological membranes or other surfaces.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the potential biological activity or other properties of a library of derivatives of this compound. longdom.org This would enable the rational design of new compounds with desired characteristics.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Optimized geometry, electronic structure.Understanding reactivity, interpreting spectroscopic data.
Molecular Dynamics (MD)Conformational dynamics, solvent interactions.Predicting self-assembly behavior, studying membrane interactions.
QSAR ModelingBiological activity, physicochemical properties.Guiding the design of new derivatives with specific functions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. researchgate.netsyrris.comrsc.orgacs.orgsyrris.com The integration of the synthesis of this compound into a continuous flow process could enable its on-demand production with high purity and reproducibility.

A modular flow chemistry platform could be designed to perform the synthesis in a telescoped fashion, where intermediates are generated and consumed in a continuous stream without isolation. acs.org This would significantly reduce reaction times and waste generation compared to traditional batch processes.

Automated feedback loops, incorporating in-line analytical techniques such as spectroscopy, could be used to monitor the reaction in real-time and optimize process parameters for maximum yield and purity. rsc.org This would enable the development of a robust and efficient manufacturing process.

Flow Chemistry Parameter Advantage over Batch Synthesis Illustrative Target Value
Reaction TimeSignificantly reduced< 10 minutes
Process YieldImproved and more consistent> 95%
SafetyEnhanced control over exothermic reactionsMinimized risk of thermal runaway
ScalabilitySeamless transition from lab to production scaleMulti-gram to kilogram scale

Exploration of Self-Assembly and Supramolecular Chemistry Potential

The structure of this compound, with its polar head group (amino alcohol) and nonpolar tail (heptane chain and bromophenyl group), suggests that it may behave as an amphiphilic molecule . semanticscholar.orgunime.itnih.govresearchgate.net Amphiphiles are known to self-assemble in solution to form a variety of supramolecular structures, such as micelles, vesicles, and nanofibers. researchgate.net

Future research could investigate the self-assembly behavior of this compound in different solvents and under various conditions of concentration and temperature. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) could be used to characterize the resulting supramolecular aggregates.

The ability to control the self-assembly of this molecule could open up applications in areas such as drug delivery, where the aggregates could be used to encapsulate and transport therapeutic agents. nih.gov The presence of the bromoaniline moiety could also be exploited for the formation of halogen-bonded supramolecular structures.

Supramolecular Structure Potential Formation Condition Possible Application
MicellesAbove critical micelle concentration in waterSolubilization of hydrophobic molecules
VesiclesIn aqueous solution with sonicationEncapsulation and delivery of hydrophilic molecules
NanofibersIn organic solvents with slow evaporationScaffolds for tissue engineering, templates for materials synthesis

Investigation in Chemical Sensing and Diagnostic Probes (Purely Chemical/Biochemical, non-clinical)

Aniline (B41778) and its derivatives have been explored for their potential in chemical sensing applications. rsc.orgnih.govresearchgate.netmdpi.com The electronic properties of the aniline ring can be sensitive to its local environment, making it a useful component in the design of chemical sensors.

Future research could explore the use of this compound as a component in a chemical sensor. For example, it could be incorporated into a polymer film or attached to a solid support. rsc.orgnih.govresearchgate.net The response of this material to different analytes could then be investigated using techniques such as fluorescence spectroscopy or quartz crystal microbalance (QCM).

The presence of the hydroxyl and amino groups provides handles for further functionalization, allowing for the development of sensors with high selectivity for specific analytes. For instance, a fluorescent dye could be attached to the molecule to create a turn-on or turn-off fluorescent probe for a particular ion or small molecule.

Sensing Platform Target Analyte Detection Principle
Polymer-based SensorVolatile organic compounds (VOCs)Change in electrical conductivity or mass upon analyte binding
Fluorescent ProbeMetal ionsQuenching or enhancement of fluorescence upon ion coordination
Self-Assembled MonolayerSmall biomoleculesChange in surface plasmon resonance (SPR) upon binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.